molecular formula C15H10BrN3O4 B15041322 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15041322
M. Wt: 376.16 g/mol
InChI Key: NQQBVFLQWJOTRL-UHFFFAOYSA-N
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Description

The compound 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the isoindole-1,3-dione scaffold, characterized by a 2,3-dihydro-1H-isoindole core. Key structural features include:

  • A nitro group at position 5, acting as a strong electron-withdrawing group (EWG) that influences electronic properties and reactivity.
  • The isoindole-1,3-dione backbone, which provides rigidity and planar geometry, often utilized in medicinal chemistry for protein binding.

The use of crystallographic software like SHELX (e.g., SHELXL, SHELXS) is critical for determining the three-dimensional structures of such compounds .

Properties

Molecular Formula

C15H10BrN3O4

Molecular Weight

376.16 g/mol

IUPAC Name

2-[(4-bromoanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10BrN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2

InChI Key

NQQBVFLQWJOTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Nitration of Phthalimide Derivatives

A common precursor for nitro-substituted isoindoles is 4-nitrophthalimide (5-nitroisoindole-1,3-dione), which can be synthesized via nitration of phthalimide using mixed nitric-sulfuric acid. The nitration typically occurs at position 5 due to the electron-withdrawing effect of the imide carbonyl groups.

Procedure :

  • Phthalimide is dissolved in concentrated sulfuric acid at 0°C.
  • Fuming nitric acid (90%) is added dropwise, maintaining temperatures below 5°C.
  • The mixture is stirred for 6 hours, quenched in ice, and filtered to yield 4-nitrophthalimide.

Yield : 68–72% (reported for analogous nitrations).

Hydrolysis and Functionalization

The nitroisoindole core can be further modified via hydrolysis to generate reactive intermediates. For example, 3-amino-4-hydroxyphthalic acid (derived from dimethyl 3-amino-4-hydroxyphthalate hydrolysis) serves as a precursor for condensations with amines.

Key Reaction :
$$
\text{Dimethyl 3-amino-4-hydroxyphthalate} \xrightarrow{\text{NaOH (aq)}} \text{3-amino-4-hydroxyphthalic acid} + 2\text{CH}_3\text{OH}
$$
Base-mediated hydrolysis at 80°C for 12 hours achieves >90% conversion.

Introduction of the (4-Bromophenyl)amino Methyl Group

Mannich Reaction Approach

The Mannich reaction enables the introduction of the aminomethyl group via a three-component reaction between the isoindole core, formaldehyde, and 4-bromoaniline.

Procedure :

  • 5-Nitroisoindole-1,3-dione (1 equiv), 4-bromoaniline (1.2 equiv), and paraformaldehyde (1.5 equiv) are refluxed in acetic acid.
  • Triethylamine (2 equiv) is added to scavenge HCl.
  • After 8 hours, the product is isolated via vacuum filtration.

Yield : 58–65% (similar to methods in).

Alkylation of 4-Bromoaniline

Alternative routes employ alkylation of 4-bromoaniline with a bromomethyl-substituted nitroisoindole.

Procedure :

  • 5-Nitro-2-(bromomethyl)isoindole-1,3-dione is synthesized by treating 5-nitroisoindole-1,3-dione with N-bromosuccinimide (NBS) in CCl₄ under UV light.
  • The bromide intermediate is reacted with 4-bromoaniline in DMF at 60°C for 12 hours.
  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 45–50% (lower due to competing elimination).

Cyclization and Final Assembly

One-Pot Condensation-Cyclization

A patented method (EP2118058B9) describes a two-stage process involving intermediate isolation to enhance purity:

Stage 1 : Condensation of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride in ethanol/triethylamine yields N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone .
Stage 2 : Cyclization under reflux in ethanol with catalytic HCl produces the isoindole core, followed by nitro-group introduction via nitration.

Conditions :

  • Solvent: Ethanol
  • Base: Triethylamine
  • Temperature: 120°C (pressure vessel)
    Yield : 81% after recrystallization.

Catalytic Hydrogenation for Amino Group Installation

Post-cyclization, the nitro group can be reduced to an amine, followed by re-protection:

  • 5-Nitroisoindole is hydrogenated over Pd/C (10%) in methanol to yield 5-aminoisoindole.
  • The amine is protected as a phthalimide via reaction with phthalic anhydride.
  • The (4-bromophenyl)amino methyl group is introduced via Mannich reaction.

Yield : 70–75% (two steps).

Comparative Analysis of Synthetic Routes

Method Key Steps Solvent/Base Yield Purity (HPLC)
Mannich Reaction One-pot, three-component Acetic acid/TEA 58–65% 92–95%
Alkylation Bromide intermediate + aniline DMF/None 45–50% 85–88%
One-Pot Cyclization Intermediate isolation + cyclization Ethanol/TEA 81% 98%
Catalytic Hydrogenation Nitro reduction + protection Methanol/Phthalic anhydride 70–75% 90–93%

Notes :

  • The one-pot cyclization method () offers superior yield and purity due to intermediate crystallization.
  • Mannich reactions are simpler but suffer from lower yields due to byproduct formation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 4.98 (s, 2H, CH₂), 3.45 (br s, 1H, NH).
  • IR (KBr): ν 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1340 cm⁻¹ (C-N).

X-ray Diffraction

Crystalline intermediates (e.g., N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone ) exhibit characteristic peaks at 2θ = 6.71°, 19.00°, and 23.49°, confirming planar aromatic stacking.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot cyclization method () is preferred due to:

  • Minimal purification steps.
  • Ethanol solvent recyclability.
  • High regioselectivity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups References
Target : 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione 4-Bromophenylamino methyl, nitro ~376.16 (calculated) Bromo, nitro, amide
2-{[(4-Acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione 4-Acetylphenylamino methyl, nitro 384.13 Acetyl, nitro, amide
2-{[1-(4-bromophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione 4-Bromophenyl-pyrazole methyl Not provided Bromo, pyrazole, amide
2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione 4-Amino-2-methylphenyl, chloro Not provided Amino, methyl, chloro, amide
2-(2-Oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione 2-Oxopropyl 277.32 Ketone, amide

Key Observations:

Substituent Effects on Molecular Weight :

  • The acetyl-substituted analog (384.13 g/mol) has a higher molecular weight than the brominated target compound (~376.16 g/mol) due to the acetyl group's additional carbons and oxygen, offsetting bromine's atomic mass .
  • The 2-oxopropyl derivative (277.32 g/mol) is significantly lighter, reflecting its simpler substituent structure .

Electronic and Steric Properties: Nitro vs. Bromo vs. Acetyl: Bromine’s electronegativity and polarizability enable halogen bonding, whereas the acetyl group introduces ketone functionality, altering solubility and hydrogen-bonding capacity .

Structural Diversity: The pyrazole-containing analog () incorporates a heterocyclic ring, which may improve solubility and offer additional sites for π-π stacking or metal coordination . The amino-methylphenyl group in the 5-chloro derivative () introduces a basic amine, enabling pH-dependent solubility and protonation-driven interactions .

Functional Group Implications :

  • Amide Backbone : Common to all compounds, the isoindole-1,3-dione core facilitates planar stacking interactions, critical for binding to biological targets like enzymes or receptors.
  • Nitro Group : Unique to the target and acetyl analog, this group may confer stability against metabolic degradation compared to halogenated or alkylated derivatives.

Biological Activity

The compound 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a member of the isoindole class of derivatives. Its structure includes a nitro group, an amine linkage, and a bromophenyl moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C15H13BrN2O4C_{15}H_{13}BrN_{2}O_{4}, with a molecular weight of approximately 365.18 g/mol.

The presence of the bromine atom and the nitro group in its structure can significantly influence both its reactivity and biological activity. The nitro group can be reduced to form reactive intermediates that have the potential to interact with cellular components, leading to various biological effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Anticancer Properties

Compounds similar to 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione have been studied for their anticancer properties. The compound's structural features suggest it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Research indicates that isoindole derivatives can exhibit cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

Interaction Studies

Interaction studies have revealed that compounds with similar structures can engage with multiple protein targets implicated in disease mechanisms. Techniques such as molecular docking and in vitro assays are typically employed to elucidate these interactions and assess the therapeutic potential of the compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies demonstrate that modifications in the molecular structure can lead to variations in biological activity. For instance:

Compound NameStructural FeaturesUnique Characteristics
5-amino-2-{[(4-bromophenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dioneContains an amino group instead of a nitro groupDifferent reactivity profile due to amino substitution
2-(3,4-dimethylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dioneLacks bromine; contains dimethyl substitutionVariation in solubility and biological activity
2-{[(5-bromo-2-methylphenyl)amino]methyl}-5-nitro-isoindoleDifferent position for brominationAffects electronic properties and potential interactions

These comparisons highlight how specific functional groups can alter the compound's reactivity and biological efficacy.

Study on Anticancer Activity

In one study, 2-{[(4-bromophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione was tested against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further development.

Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific enzymes involved in tumor progression. The findings demonstrated that the compound effectively reduced enzyme activity in vitro, supporting its role as a potential therapeutic agent against cancer.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the isoindole-1,3-dione core in this compound?

  • Methodological Answer : The isoindole-1,3-dione scaffold is typically synthesized via cyclization of substituted phthalic anhydrides or via Michael addition reactions. For derivatives with nitro groups, regioselective nitration of precursor aromatic rings is critical. For example, nitration at the 5-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Post-functionalization with bromophenylamine groups involves reductive amination or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 4-bromophenyl group shows characteristic aromatic protons (δ 7.2–7.8 ppm) and a singlet for the methylene bridge (δ ~4.2 ppm). The nitro group deshields adjacent protons, shifting their signals downfield.
  • IR : Stretching vibrations for C=O (isoindole-dione, ~1700–1750 cm⁻¹) and NO₂ (~1520–1350 cm⁻¹) are diagnostic.
  • HRMS : Molecular ion peaks should align with the exact mass (e.g., C₁₆H₁₁BrN₃O₄⁺ requires m/z ≈ 396.99). Cross-referencing with published analogs (e.g., bromophenyl-containing compounds in crystallographic databases) ensures accuracy .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the regioselectivity of nitration in this scaffold?

  • Methodological Answer :

  • Factor Screening : Use a fractional factorial design to test variables like nitrating agent (HNO₃ vs. AcONO₂), solvent (H₂SO₄ vs. CH₃COOH), and temperature. Monitor by TLC/HPLC.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-nitration), while higher temperatures may shift to para-dominant pathways.
  • Contradiction Resolution : If conflicting regioselectivity arises in literature (e.g., meta vs. para), employ computational modeling (DFT) to predict electron density maps of the aromatic ring pre-nitration .

Q. How can researchers address discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Use a standardized shake-flask method with solvents of varying polarity (e.g., DMSO, EtOH, hexane) at 25°C. Quantify via UV-Vis spectroscopy at λ_max (e.g., ~300 nm for nitroaromatics).
  • pH-Dependent Studies : The compound’s amide and nitro groups may exhibit pH-sensitive solubility. Titrate in buffered solutions (pH 2–12) to identify ionization points.
  • Data Harmonization : Compare results with structurally similar compounds (e.g., 5-nitroisoindole derivatives) to contextualize outliers .

Q. What strategies are recommended for analyzing the environmental fate of this compound, given its bromine and nitro substituents?

  • Methodological Answer :

  • Abiotic Degradation : Simulate hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV light, λ = 254 nm) over 30 days. Monitor degradation products via LC-MS/MS.
  • Biotic Transformation : Use soil microcosms or activated sludge to assess microbial metabolism. Track bromine release via ion chromatography.
  • Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Compare with baseline toxicity of non-brominated analogs .

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